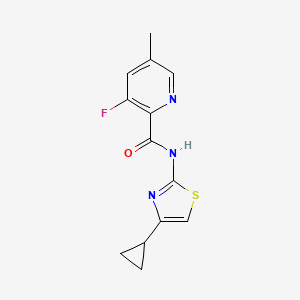
2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 915134-71-3. It has a molecular weight of 313.73 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H14ClF2NO2 . It consists of a propanoic acid backbone with two 4-fluorophenyl groups attached to the third carbon atom and an amino group attached to the second carbon atom .Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 313.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature .Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitory Activity : The compound is a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor, which is developed for the treatment of type-2 diabetes mellitus. A study detailed a cost-efficient synthetic procedure for this compound and evaluated its inhibitory activities on dipeptidyl peptidase IV (Guanghui Deng et al., 2008).
Antioxidant, Anti-inflammatory, and Antiulcer Activity : A novel series of compounds including this amino acid were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Some of these compounds showed significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Corrosion Inhibition : In the field of materials science, related fluorinated compounds have been studied for their ability to inhibit corrosion in metals. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor in hydrochloric acid medium (F. Bentiss et al., 2009).
Pharmaceutical Intermediate Analysis : The compound has been involved in the analysis of pharmaceutical intermediates. For example, a study on flunarizine hydrochloride (FLZ) and its degradation products utilized similar compounds in their research methodology (D. El-Sherbiny et al., 2005).
Biomedical Applications : In another study, the synthesis and characterization of novel polyimides derived from related fluorinated compounds were discussed, highlighting their potential for biomedical applications (D. Yin et al., 2005).
Mecanismo De Acción
Target of Action
It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis.
Mode of Action
As a phenylalanine derivative , it may interact with the same biological systems as phenylalanine, influencing protein synthesis and other metabolic processes.
Biochemical Pathways
Phenylalanine and its derivatives are known to be involved in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Result of Action
As a phenylalanine derivative , it may influence protein synthesis and other cellular processes.
Propiedades
IUPAC Name |
2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNSBDJGJCBWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2951560.png)
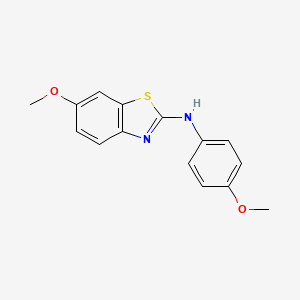
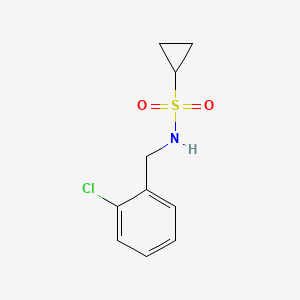
![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)
![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)
![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)
![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)
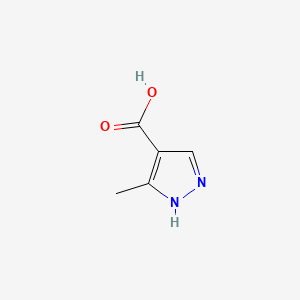
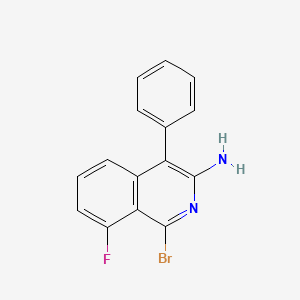

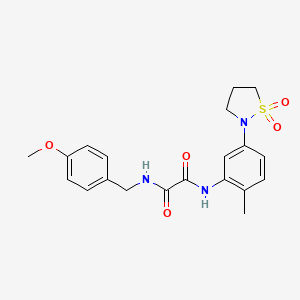
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
